molecular formula C11H22N2O4 B14585605 O-Methyl-L-threonyl-L-leucine CAS No. 61242-93-1

O-Methyl-L-threonyl-L-leucine

Cat. No.: B14585605
CAS No.: 61242-93-1
M. Wt: 246.30 g/mol
InChI Key: HDHKAFUXYFOXQG-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methyl-L-threonyl-L-leucine is a synthetic dipeptide composed of O-methyl-L-threonine and L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl-L-threonyl-L-leucine typically involves the coupling of O-methyl-L-threonine with L-leucine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound from impurities .

Chemical Reactions Analysis

Types of Reactions

O-Methyl-L-threonyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the threonine residue can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the leucine residue can be reduced to form an alcohol.

    Substitution: The methyl group in the O-methyl-L-threonine can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Scientific Research Applications

O-Methyl-L-threonyl-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl-L-threonyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting or modulating their activity. It can also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-leucine: A dipeptide composed of L-threonine and L-leucine.

    O-Methyl-L-tyrosine: A derivative of tyrosine with a methyl group attached to the hydroxyl group.

    L-Leucyl-L-leucine: A dipeptide composed of two leucine residues.

Uniqueness

O-Methyl-L-threonyl-L-leucine is unique due to the presence of the O-methyl group in the threonine residue, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable tool in various research applications .

Properties

CAS No.

61242-93-1

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-methoxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C11H22N2O4/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)17-4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1

InChI Key

HDHKAFUXYFOXQG-VGMNWLOBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N)OC

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)OC)N

Origin of Product

United States

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